molecular formula C13H15BrN6O2 B5506644 2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide

2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide

Katalognummer B5506644
Molekulargewicht: 367.20 g/mol
InChI-Schlüssel: AUUZSBFZFPCDTA-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of organic compounds known for their diverse biological activities. These activities stem from the structural components of the molecule, such as oxadiazole and hydrazide groups, which are common in many pharmacologically active compounds. The synthesis and study of such compounds are driven by their potential applications in various fields of medicine and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of hydrazides with various aldehydes or ketones, leading to the formation of oxadiazole derivatives. For instance, cyclization of N'-substituted benzylidene hydrazides can produce 1,3,4-oxadiazole derivatives, a process that is often facilitated by the use of catalysts or specific reaction conditions to improve yield and selectivity (Jin et al., 2006).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Applications

Research on oxadiazole derivatives, including similar compounds, demonstrates significant potential in treating bacterial and tuberculosis infections. For example, Joshi et al. (2008) synthesized a novel series of oxadiazole derivatives showing promising antibacterial and antitubercular activities against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain. These findings underscore the compound's relevance in developing new antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Anticancer and Antiproliferative Properties

Similarly structured compounds have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized oxadiazole derivatives that underwent in vitro anticancer evaluation against various cancer cell lines, with some showing moderate to significant activity, highlighting their potential in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, compounds with oxadiazole structures have been evaluated for antiproliferative activity, suggesting their potential utility in inhibiting cancer cell growth (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).

Zukünftige Richtungen

The development of high energy density materials is a potential future direction for research involving this compound and similar oxadiazole derivatives . The synthesis of new compounds and the investigation of their properties could lead to the discovery of materials with improved performance and safety characteristics.

Eigenschaften

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6O2/c1-20(2)11-4-3-8(5-9(11)14)7-16-17-12(21)6-10-13(15)19-22-18-10/h3-5,7H,6H2,1-2H3,(H2,15,19)(H,17,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZSBFZFPCDTA-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CC2=NON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CC2=NON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.